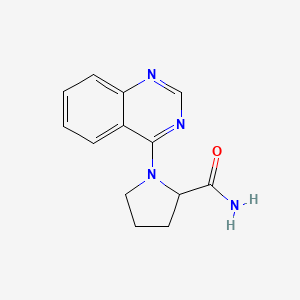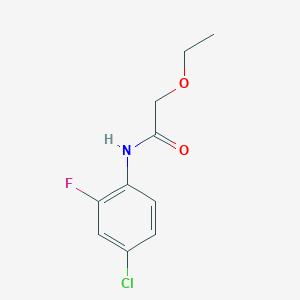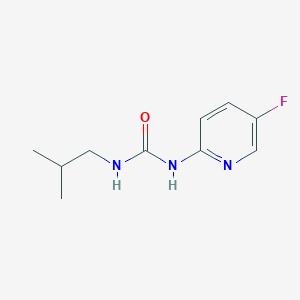![molecular formula C15H19N3O3 B12236741 2-ethoxy-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B12236741.png)
2-ethoxy-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide is a complex organic compound that features a pyrazole ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Attachment of the Phenyl Group: The pyrazole ring is then functionalized with a phenyl group through a Friedel-Crafts acylation reaction.
Introduction of the Hydroxyethyl Group: The phenyl-pyrazole intermediate is reacted with ethylene oxide to introduce the hydroxyethyl group.
Formation of the Acetamide Moiety: Finally, the compound is reacted with ethyl acetate in the presence of a base to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}acetamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
2-ethoxy-N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}acetamide: Similar structure but with a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 2-ethoxy-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide lies in its specific combination of functional groups, which can impart unique biological and chemical properties. The presence of the pyrazole ring, in particular, can influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C15H19N3O3 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C15H19N3O3/c1-2-21-11-15(20)16-10-14(19)12-4-6-13(7-5-12)18-9-3-8-17-18/h3-9,14,19H,2,10-11H2,1H3,(H,16,20) |
InChI Key |
GQEXWFAPOOVSOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC=C(C=C1)N2C=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12236665.png)
![2-Tert-butyl-4,5-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B12236666.png)
![5-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12236673.png)

![2-Tert-butyl-4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethylpyrimidine](/img/structure/B12236690.png)

![5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12236698.png)

![2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12236728.png)
![N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12236748.png)
![2-(3,4-Dimethoxyphenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B12236750.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12236754.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-methanesulfonylpiperidine](/img/structure/B12236757.png)
![4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B12236759.png)
